

Application Notes and Protocols: Cationic Red GTL as a Counterstain in Immunofluorescence

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Compound of Interest

Compound Name: Cationic red GTL

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Introduction

Cationic Red GTL, also known as Basic Red 18, is a cationic azo dye traditionally used in the textile industry for coloring acrylic fibers.[1][2] Its cationic nature, conferred by a quaternary ammonium group, allows it to bind to anionic components within cells, such as nucleic acids in the nucleus.[1] This property suggests its potential application as a nuclear counterstain in immunofluorescence (IF) microscopy, offering an alternative to more commonly used red counterstains like Propidium Iodide (PI) and Neutral Red.

These application notes provide a comprehensive guide for the initial evaluation and use of **Cationic Red GTL** as a counterstain in immunofluorescence experiments. The protocols provided are based on established methods for similar cationic and red-emitting fluorescent dyes and should be optimized for specific cell types and experimental conditions.

Properties of Cationic Red GTL

A summary of the known physical and chemical properties of **Cationic Red GTL** is presented in Table 1.

Property	Value	Reference
C.I. Name	Basic Red 18	[3][4]
CAS Number	14097-03-1	[3][4]
Molecular Formula	C ₁₉ H ₂₅ Cl ₂ N ₅ O ₂	[3][4]
Molecular Weight	426.34 g/mol	[3][4]
Appearance	Dark red powder	[5]
Solubility	Soluble in water	[5]
UV Absorption Maximum (λ _{max})	484 nm	[6]

Experimental Protocols

Recommended Stock Solution Preparation

- Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, as **Cationic Red GTL** may cause eye and skin irritation.[7]
- Prepare a 1 mg/mL stock solution of **Cationic Red GTL** by dissolving it in deionized water or dimethyl sulfoxide (DMSO).
- Store the stock solution at 4°C, protected from light.

Immunofluorescence Staining Protocol for Fixed Cells

This protocol is adapted from standard immunofluorescence procedures and protocols for Neutral Red and Propidium Iodide staining.[8][9]

Materials:

- Fixed cells on coverslips or slides
- Phosphate-Buffered Saline (PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

- Blocking Buffer (e.g., 1-5% BSA in PBS with 0.1% Triton X-100)
- Primary antibody (diluted in Blocking Buffer)
- Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, diluted in Blocking Buffer)
- **Cationic Red GTL** working solution (0.1-1 µg/mL in PBS, to be optimized)
- Antifade mounting medium

Procedure:

- Rehydration: If starting from paraffin-embedded sections, deparaffinize and rehydrate the tissue sections through a series of xylene and ethanol washes. For cultured cells, start from step 2.
- Washing: Wash the fixed cells three times with PBS for 5 minutes each.
- Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation: Incubate the cells with the primary antibody at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each.

- Counterstaining: Incubate the cells with the **Cationic Red GTL** working solution for 5-15 minutes at room temperature, protected from light. Note: The optimal concentration and incubation time should be determined empirically.
- Washing: Briefly rinse the cells with PBS.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Visualize the staining using a fluorescence microscope with appropriate filter sets. Based on the absorbance maximum of 484 nm, excitation can be attempted with a standard 488 nm laser line. Emission should be collected in the red channel (e.g., 570-650 nm).[6]

Diagram of the Immunofluorescence Workflow



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Caption: Experimental workflow for immunofluorescence staining with **Cationic Red GTL**.

Data Presentation and Comparison

As **Cationic Red GTL** is a novel counterstain for immunofluorescence, direct comparative data is not yet available. Table 2 provides a comparison of its potential characteristics with commonly used counterstains based on available information and properties of similar dyes. Researchers are encouraged to generate their own comparative data.

Feature	Cationic Red GTL (Predicted)	Propidium Iodide (PI)	DAPI
Target	Nucleic Acids	DNA, RNA	A-T rich regions of DNA
Excitation Max (nm)	~484	535	358
Emission Max (nm)	Red (To be determined)	617	461
Color	Red	Red	Blue
Cell Permeability	Permeant to fixed/permeabilized cells	Impermeant to live cells	Permeant to live and fixed cells
RNase Treatment	May be required	Recommended for DNA specificity	Not required
Photostability	To be determined	Moderate	High

Spectral Compatibility

The successful use of **Cationic Red GTL** in multi-color immunofluorescence imaging depends on its spectral separation from other fluorophores. With an estimated excitation around 484 nm, it may be compatible with commonly used green fluorophores excited by a 488 nm laser, such as Alexa Fluor 488. However, significant spectral overlap in emission could be a concern. It is crucial to determine the emission spectrum of **Cationic Red GTL** to select appropriate filter sets and avoid bleed-through.

Table 3 provides a list of common fluorophores and their spectral properties to aid in experimental design.

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Color
DAPI	358	461	Blue
Alexa Fluor 488	495	519	Green
FITC	495	525	Green
Alexa Fluor 555	555	565	Orange
Rhodamine	552	575	Red
Alexa Fluor 594	590	617	Red
Alexa Fluor 647	650	668	Far-Red

Safety and Handling

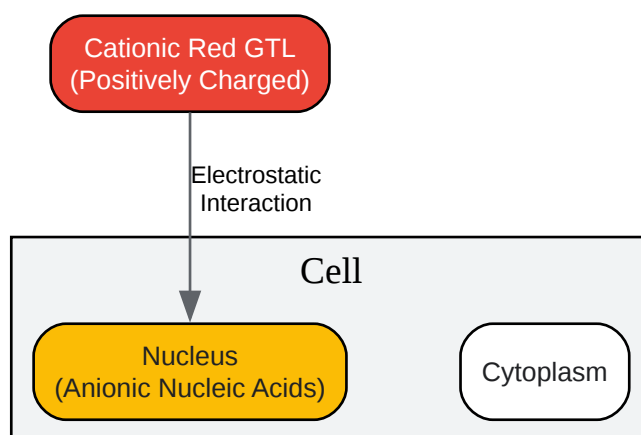
Cationic Red GTL is a chemical compound primarily used for industrial purposes. The Safety Data Sheet (SDS) indicates that it may cause eye and skin irritation.^[7] Studies on aquatic life have suggested potential toxicity.^{[9][10]}

Precautions:

- Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the dye.^[7]
- Handle the powder in a chemical fume hood to avoid inhalation.
- Avoid contact with skin and eyes.^[7]
- Dispose of the dye and any contaminated materials in accordance with local regulations for chemical waste.

Logical Relationships and Staining Mechanism

The proposed mechanism of action for **Cationic Red GTL** as a nuclear counterstain is based on its chemical properties as a cationic dye.



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